molecular formula C10H10N4O2 B2515486 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone CAS No. 2180010-59-5

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone

Cat. No. B2515486
CAS RN: 2180010-59-5
M. Wt: 218.216
InChI Key: QYEYTEOLPLDFAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

The molecular formula of “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone” is C10H10N4O2. The molecular weight is 218.216.


Chemical Reactions Analysis

The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .

Scientific Research Applications

Synthesis and Catalysis

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone and related derivatives have been explored in various synthetic pathways, demonstrating their versatility in organic synthesis. For instance, furan-2-yl(phenyl)methanol derivatives have been successfully utilized in the aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively. This process is noted for its efficiency, selectivity, and rapid reaction times, highlighting the potential of furan-based compounds in synthetic organic chemistry (B. Reddy et al., 2012). Additionally, phosphomolybdic acid has been employed as a solid acid catalyst for transforming furan-2-yl(phenyl)methanol into trans-4,5-disubstituted cyclopentenone derivatives, further demonstrating the synthetic utility of furan-based methanones in producing valuable cyclic compounds with high selectivity and yield (B. Reddy et al., 2012).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds has also been a significant area of application. Novel methodologies have been developed for the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing the naphtofuran moiety, showcasing the role of furan-based methanones in the construction of complex heterocyclic frameworks. This work not only expands the toolbox for heterocyclic synthesis but also demonstrates the structural diversity attainable through strategic functionalization of furan compounds (A. Abdelhamid et al., 2012).

Drug Design and Enzyme Inhibition

In the realm of medicinal chemistry, triazole derivatives, including those related to this compound, have been explored for their biological activities. For example, the design and synthesis of human dihydroorotate dehydrogenase (HsDHODH) inhibitors have leveraged the structural motifs of triazole and furan for the development of potent inhibitory compounds. This research underscores the potential of triazole-furan hybrids in therapeutic applications, offering insights into structure-activity relationships and guiding future optimization efforts (Ying Gong et al., 2017).

Future Directions

The future directions for “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone” and similar compounds could involve further exploration of their therapeutic importance . Their unique properties make them potential candidates for advancing medicinal chemistry, offering a wide range of versatile and adaptable applications .

properties

IUPAC Name

furan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-11-2-3-12-14/h1-4,7,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEYTEOLPLDFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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